5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone
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Overview
Description
5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone is an organic compound featuring a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone generally starts with the chlorination of a methyl-substituted pyridazine derivative. This is followed by an allylation reaction, introducing the allylamine group under specific catalytic conditions to achieve the target compound.
Industrial Production Methods
For industrial-scale production, optimized conditions including temperature, pressure, and catalysts are employed to maximize yield and purity. Continuous flow synthesis methods are also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone is versatile in terms of reactivity:
Oxidation: : Can be oxidized using agents like hydrogen peroxide.
Reduction: : Can undergo reduction, typically using hydride donors like lithium aluminum hydride.
Substitution: : Undergoes nucleophilic substitution reactions, for instance, replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Lithium aluminum hydride in an inert atmosphere.
Substitution: : Various nucleophiles such as amines or thiols.
Major Products Formed
The products of these reactions depend on the reagents used but often include hydroxylated, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex molecules due to its reactive nature.
Biology
Explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Under investigation as a potential pharmaceutical lead compound for developing new drugs.
Industry
Serves as a precursor in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological molecules. It targets specific enzymes or receptors, interfering with their normal function and thereby exerting biological activity. Its exact pathways are subject to ongoing research.
Comparison with Similar Compounds
Unique Features
Compared to other pyridazinone derivatives, 5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone is distinguished by the presence of the allylamine group and its specific substitution pattern.
Similar Compounds
5-amino-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone: : Lacks the allylamine group.
5-(allylamino)-4-chloro-2-phenyl-3(2H)-pyridazinone: : Similar structure but without the methyl group on the phenyl ring.
So, that's the lowdown on this compound! Fascinating compound with diverse applications and rich chemistry.
Properties
IUPAC Name |
4-chloro-2-(4-methylphenyl)-5-(prop-2-enylamino)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-3-8-16-12-9-17-18(14(19)13(12)15)11-6-4-10(2)5-7-11/h3-7,9,16H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFLMXFLQCQDAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCC=C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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